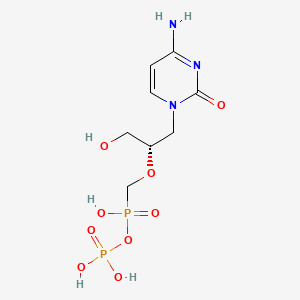

Cidofovir diphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

142276-30-0 |

|---|---|

Molecular Formula |

C8H15N3O9P2 |

Molecular Weight |

359.17 g/mol |

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-phosphonooxyphosphinic acid |

InChI |

InChI=1S/C8H15N3O9P2/c9-7-1-2-11(8(13)10-7)3-6(4-12)19-5-21(14,15)20-22(16,17)18/h1-2,6,12H,3-5H2,(H,14,15)(H2,9,10,13)(H2,16,17,18)/t6-/m0/s1 |

InChI Key |

SZWFTLGNTAKMDI-LURJTMIESA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cidofovir Diphosphate: A Deep Dive into the Molecular Mechanisms of Action Against DNA Viruses

For Immediate Release

FOSTER CITY, Calif. – November 8, 2025 – This technical whitepaper provides a comprehensive analysis of the mechanism of action of cidofovir diphosphate, the active metabolite of the broad-spectrum antiviral agent cidofovir, against DNA viruses. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological processes to offer a thorough resource on this critical antiviral compound.

Introduction

Cidofovir is a potent acyclic nucleoside phosphonate with established clinical activity against a range of DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2][3] Its efficacy stems from its active intracellular metabolite, this compound (CDV-PP), which targets the viral DNA polymerase, a critical enzyme for viral replication.[4] This guide elucidates the intricate molecular interactions and downstream consequences of CDV-PP activity within infected cells.

Intracellular Activation of Cidofovir

Cidofovir is administered as a monophosphate nucleotide analog.[1] Upon entry into the host cell, it undergoes a two-step phosphorylation process catalyzed by cellular enzymes to yield the active diphosphate form.[2][5]

-

First Phosphorylation: Cidofovir is converted to cidofovir monophosphate (CDV-MP) by pyrimidine nucleoside monophosphate kinase.[5][6]

-

Second Phosphorylation: CDV-MP is further phosphorylated to this compound (CDV-PP) by nucleoside diphosphate kinase.[5][6]

Notably, this activation is independent of viral enzymes, allowing cidofovir to be effective against viral strains that have developed resistance to other nucleoside analogs through mutations in viral thymidine kinase.[2]

Caption: Intracellular phosphorylation of cidofovir.

Dual Mechanism of Action at the Viral DNA Polymerase

This compound exerts its antiviral effect through a dual mechanism, acting as both a competitive inhibitor and an alternative substrate for viral DNA polymerase.

Competitive Inhibition

CDV-PP structurally mimics the natural substrate deoxycytidine triphosphate (dCTP).[1] This structural similarity allows it to competitively bind to the active site of viral DNA polymerase, thereby inhibiting the binding of the natural nucleotide and halting DNA synthesis.[1][2] The affinity of CDV-PP for viral DNA polymerases is significantly higher than for human cellular DNA polymerases, which accounts for its selective antiviral activity.[4][5]

Incorporation and Chain Termination

In addition to competitive inhibition, CDV-PP can be utilized as a substrate by the viral DNA polymerase and incorporated into the growing viral DNA chain.[1][2] The consequences of this incorporation are two-fold:

-

Slowing of DNA Synthesis: The incorporation of a single cidofovir molecule into the DNA strand significantly reduces the rate of subsequent nucleotide addition.[7]

-

Non-obligate Chain Termination: While the incorporation of one cidofovir molecule does not cause immediate chain termination, the subsequent addition of nucleotides is inefficient.[4][8] For some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules effectively terminates DNA chain elongation.[7] For other viruses, like adenovirus, it promotes a nonobligate form of chain termination where the polymerase can extend the chain, albeit inefficiently.[4][8][9]

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Cidofovir in the treatment of poxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of human mpox viral DNA replication inhibition by brincidofovir and cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Phosphorylation of Cidofovir to its Active Diphosphate Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cidofovir (CDV) is a potent acyclic nucleotide analogue with broad-spectrum activity against a variety of DNA viruses.[1] Unlike nucleoside analogues, cidofovir's structure includes a phosphonate group, allowing it to bypass the initial, often rate-limiting, virus-dependent phosphorylation step.[2][3] However, to exert its antiviral effect, cidofovir requires intracellular activation through two subsequent phosphorylation steps catalyzed entirely by host cell enzymes.[2][4][5] This process converts cidofovir into its pharmacologically active metabolite, cidofovir diphosphate (CDV-pp).[6][7] This active form then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, disrupting viral replication.[8][9] This guide provides an in-depth examination of the enzymatic pathway of cidofovir phosphorylation, presents key quantitative data, outlines relevant experimental protocols, and illustrates the metabolic process.

The Intracellular Phosphorylation Pathway of Cidofovir

The conversion of cidofovir to its active diphosphate form is a sequential two-step process mediated by cellular kinases.[1][2] This activation is crucial for its antiviral efficacy. Because this process relies solely on host cell enzymes, cidofovir remains effective against viral strains that have developed resistance to other antiviral drugs (like ganciclovir) through mutations in viral kinases.[2][4]

Step 1: Formation of Cidofovir Monophosphate (CDV-p)

Upon entering the host cell, cidofovir serves as a substrate for pyrimidine nucleoside monophosphate kinase (PNMP kinase; EC 2.7.4.14).[1][10] This enzyme catalyzes the transfer of a phosphate group from ATP to cidofovir, resulting in the formation of cidofovir monophosphate (CDV-p).[1] While effective, cidofovir is a significantly weaker substrate for this enzyme compared to endogenous nucleosides like CMP or UMP.[1]

Step 2: Formation of this compound (CDV-pp)

The second phosphorylation event, the conversion of CDV-p to the active this compound (CDV-pp), can be catalyzed by several cellular enzymes.[1] Studies have identified the following kinases capable of this conversion:

-

Pyruvate Kinase (EC 2.7.1.40)

-

Creatine Kinase (EC 2.7.3.2)

-

Nucleoside Diphosphate Kinase (NDP kinase; EC 2.7.4.6)

Among these, pyruvate kinase has been identified as the most efficient enzyme for phosphorylating CDV-p, based on Vmax/Km calculations.[1]

Formation of an Intracellular Reservoir

In addition to the primary activation pathway, cidofovir metabolites can be incorporated into a choline adduct. The active metabolite, CDV-pp, can react with choline phosphate in a reaction catalyzed by choline phosphate cytidyl transferase to form cidofovir-phosphate-choline.[11] This molecule is believed to act as an intracellular reservoir, slowly releasing the active mono- and diphosphorylated derivatives, which contributes to the long intracellular half-life of cidofovir's metabolites and its prolonged antiviral action.[10][11][12]

Visualization of the Phosphorylation Pathway

The metabolic activation of cidofovir is a linear pathway involving specific cellular enzymes.

Caption: Intracellular metabolic activation pathway of cidofovir.

Quantitative Data on Phosphorylation

The efficiency of cidofovir phosphorylation is influenced by enzyme kinetics and the cellular environment. Viral infection can significantly alter the activity of the host cell kinases involved in this pathway.

Table 1: Kinetic Parameters for Cidofovir Phosphorylation

| Phosphorylation Step | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |

|---|

| CDV → CDV-p | Pyrimidine Nucleoside Monophosphate Kinase | Cidofovir | 2.10 ± 0.18 | 1.10 ± 0.05 |[1] |

Table 2: Effect of Cytomegalovirus (CMV) Infection on Kinase Activity and Metabolite Levels in Human Lung Fibroblasts

| Enzyme/Metabolite | Fold Increase in CMV-Infected Cells vs. Mock-Infected | Source |

|---|---|---|

| Enzyme Activity | ||

| Pyrimidine Nucleoside Monophosphate Kinase | 2-fold | [1] |

| Pyruvate Kinase | 1.3-fold | [1] |

| Creatine Kinase | 3-fold | [1] |

| Nucleoside Diphosphate Kinase | 5-fold | [1] |

| Intracellular Metabolite Levels | ||

| Cidofovir Monophosphate (CDV-p) | ~20-fold | [1] |

| this compound (CDV-pp) | ~8-fold |[1] |

The significant increase in intracellular metabolite levels in infected cells is attributed to both the stimulation of cidofovir uptake and the heightened activity of these phosphorylating enzymes.[1]

Experimental Protocols

Investigating the intracellular phosphorylation of cidofovir requires precise methodologies to quantify the parent drug and its phosphorylated metabolites.

Protocol: In Vitro Enzymatic Synthesis and Analysis of Cidofovir Phosphates

This protocol is adapted from methodologies used to identify the enzymes responsible for cidofovir phosphorylation.[1]

Objective: To measure the conversion of cidofovir to its monophosphate and diphosphate derivatives using purified cellular enzymes.

Materials:

-

Purified pyrimidine nucleoside monophosphate kinase and pyruvate kinase.

-

Cidofovir (CDV) and Cidofovir Monophosphate (CDV-p).

-

Radiolabeled [³H]Cidofovir (for higher sensitivity).

-

Reaction Buffer: Tris-HCl buffer (pH 7.5) containing ATP, MgCl₂, and phosphoenolpyruvate (for pyruvate kinase assay).

-

Quenching Solution: Perchloric acid or trichloroacetic acid.

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column.

-

Scintillation counter (if using radiolabeled substrate).

Methodology:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. For the first step, combine reaction buffer, a known concentration of cidofovir (e.g., 2 mM), ATP, and purified PNMP kinase.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution.

-

Neutralization & Preparation: Neutralize the samples with a base (e.g., potassium hydroxide) and centrifuge to remove precipitate. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto an anion-exchange HPLC column. Use a gradient of a suitable buffer (e.g., ammonium phosphate) to separate CDV, CDV-p, and CDV-pp.

-

Quantification: Monitor the column effluent with a UV detector. If using [³H]Cidofovir, collect fractions and measure radioactivity using a scintillation counter. Calculate the amount of each metabolite formed based on a standard curve.

-

Second Step Analysis: Repeat the procedure using CDV-p as the substrate and pyruvate kinase as the enzyme to quantify the formation of CDV-pp.

Protocol: Analysis of Cidofovir Metabolites in Cell Culture

Objective: To quantify the intracellular levels of CDV, CDV-p, and CDV-pp in cultured cells.

Materials:

-

Human cell line (e.g., human lung fibroblasts).

-

Cell culture medium and supplements.

-

[³H]Cidofovir.

-

Phosphate-Buffered Saline (PBS).

-

Extraction Solution: 60% methanol solution.

-

Cell scraper.

-

HPLC system as described above.

Methodology:

-

Cell Seeding: Seed cells in culture plates and grow to near confluency.

-

Infection (Optional): For comparative studies, infect a subset of cells with a virus (e.g., CMV) at a known multiplicity of infection. Maintain a parallel set of mock-infected cells.[1]

-

Drug Treatment: After a suitable incubation period post-infection, replace the medium with fresh medium containing a known concentration of [³H]Cidofovir.

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

-

Metabolite Extraction:

-

Wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.

-

Add ice-cold extraction solution to the plate and incubate on ice for 10 minutes.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Analysis: Analyze the supernatant for CDV, CDV-p, and CDV-pp content using anion-exchange HPLC coupled with a radiodetector or scintillation counting of collected fractions, as described in Protocol 5.1.

Workflow Visualization

The process of studying cidofovir's intracellular metabolism follows a structured workflow from cell culture to data analysis.

References

- 1. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Cidofovir - Wikipedia [en.wikipedia.org]

- 9. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacokinetics of cidofovir in monkeys. Evidence for a prolonged elimination phase representing phosphorylated drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Broad-spectrum antiviral activity of cidofovir diphosphate

An In-depth Technical Guide on the Broad-Spectrum Antiviral Activity of Cidofovir Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir is a potent acyclic nucleoside phosphonate antiviral agent with a broad spectrum of activity against numerous DNA viruses.[1][2] Its therapeutic efficacy is attributable to its active intracellular metabolite, this compound, which selectively targets and inhibits viral DNA polymerases.[3][4] This technical guide provides a comprehensive overview of the core mechanisms, quantitative antiviral activity, and key experimental methodologies related to this compound. Detailed data are presented in structured tables for comparative analysis, and critical pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

Cidofovir exerts its antiviral effect through a multi-step intracellular process that culminates in the selective inhibition of viral DNA synthesis. As a monophosphate nucleotide analog, cidofovir bypasses the initial virus-specific phosphorylation step required by many nucleoside analogs, a key feature contributing to its broad-spectrum activity.

Intracellular Activation

Once inside the host cell, cidofovir undergoes a two-step phosphorylation process catalyzed by host cell enzymes to become its active diphosphate form.[5][6]

-

First Phosphorylation: Cidofovir is first converted to cidofovir monophosphate. This reaction is catalyzed by pyrimidine nucleoside monophosphate kinase.[5]

-

Second Phosphorylation: Cidofovir monophosphate is subsequently phosphorylated to the active this compound. Enzymes such as pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase can catalyze this step.[5]

Cidofovir can also be converted to cidofovir phosphocholine, which serves as an intracellular reservoir, slowly releasing cidofovir monophosphate and diphosphate, contributing to the drug's long intracellular half-life.[6]

Caption: Intracellular activation and mechanism of action of Cidofovir.

Selective Inhibition of Viral DNA Polymerase

The primary antiviral action of this compound stems from its ability to act as a potent and selective inhibitor of viral DNA polymerases.[3][7] It functions through a dual mechanism:

-

Competitive Inhibition: this compound mimics the natural substrate, deoxycytidine triphosphate (dCTP). It competitively inhibits the incorporation of dCTP into the nascent viral DNA strand by the viral DNA polymerase.[8][9]

-

Alternative Substrate and Chain Termination: this compound can also act as an alternative substrate, becoming incorporated into the growing viral DNA chain.[4][10] The incorporation of one molecule of cidofovir slows the rate of DNA synthesis. In some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules results in chain termination.[6][9]

The selectivity of cidofovir is crucial to its therapeutic profile. This compound has a significantly higher binding affinity for viral DNA polymerases compared to human cellular DNA polymerases (α, β, and γ), with inhibition constants (Ki) that are 8- to 600-fold lower for the viral enzymes.[1][4][7]

Quantitative Data Presentation

The broad-spectrum activity of cidofovir is demonstrated by its efficacy against a wide range of DNA viruses in vitro. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antiviral Activity of Cidofovir (EC₅₀ / IC₅₀)

| Viral Family | Virus | Strain(s) | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| Herpesviridae | Human Cytomegalovirus (HCMV) | GCV-Susceptible | - | 0.2 - 2.6 | [11] |

| Varicella-Zoster Virus (VZV) | Various | - | 0.0001 - 0.08 (Lipid Esters) | [12] | |

| Poxviridae | Vaccinia Virus (VV) | WR | HeLa-S3 | 30.85 ± 8.78 | [13] |

| Vaccinia Virus (VV) | IHD-J | HeLa-S3 | 18.74 ± 6.02 | [13] | |

| Vaccinia Virus (VV) | IHD-W | HeLa-S3 | 20.61 ± 4.21 | [13] | |

| Vaccinia Virus (VACV) | - | - | ~14.3 (4 µg/mL) | [1][14] | |

| Variola Virus (Smallpox) | Various | Vero | Varies by isolate | [15] | |

| Adenoviridae | Adenovirus 5 (AdV5) | - | - | Resistant mutant showed 1.9-fold increase from baseline | [16] |

| Papovaviridae | Polyomavirus BK (BKV) | - | - | Effective, enhanced by lipid esterification | [17] |

| Hepadnaviridae | Parvovirus B19 | - | UT7/EpoS1 | 7.45 - 41.27 | [18] |

Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are often used interchangeably. Values can vary based on the specific viral strain, cell line, and assay conditions.

Table 2: Selectivity of this compound for Viral vs. Human DNA Polymerases (Kᵢ)

| DNA Polymerase | Kᵢ Value (µM) | Selectivity Ratio (Human/Viral) | Reference(s) |

| Viral Polymerases | |||

| Human Cytomegalovirus (HCMV) | 6.6 | ~8x vs. Polymerase α | [1] |

| Herpes Simplex Virus-1 (HSV-1) | 0.86 | ~59x vs. Polymerase α | [1] |

| Herpes Simplex Virus-2 (HSV-2) | 1.4 | ~36x vs. Polymerase α | [1] |

| Human Polymerases | |||

| DNA Polymerase α | 51 | - | [1] |

| DNA Polymerase β | 520 | - | [1] |

| DNA Polymerase γ | 299 | - | [1] |

Note: Kᵢ (inhibition constant) represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ indicates a higher binding affinity.

Experimental Protocols

Standardized assays are essential for evaluating the antiviral activity and mechanism of action of compounds like cidofovir.

Antiviral Susceptibility Testing: Plaque Reduction Assay

The plaque reduction assay (PRA) is a standard method to determine the concentration of an antiviral drug that inhibits virus replication by 50% (EC₅₀).

Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero or HeLa cells) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a standardized amount of virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Drug Application: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing methylcellulose or agar) containing serial dilutions of cidofovir. A "no-drug" control is run in parallel.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (e.g., 3-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet). Viable cells will stain, leaving clear areas (plaques) where the virus has killed the cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Caption: Workflow for a standard Plaque Reduction Assay (PRA).

Enzymatic Assay: DNA Polymerase Inhibition

Enzymatic assays are performed to quantify the direct inhibitory effect of this compound on the activity of purified viral DNA polymerase.

Methodology:

-

Reaction Components: Prepare a reaction mixture in a microtiter plate. The mixture typically contains:

-

Purified viral DNA polymerase.

-

A synthetic primer-template DNA substrate. The primer is often 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.[16]

-

A mixture of the four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, and dCTP), one of which is at a limiting concentration.

-

Serial dilutions of the inhibitor, this compound.

-

Appropriate reaction buffer with cofactors (e.g., Mg²⁺).

-

-

Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme or dNTPs. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.[16]

-

Reaction Termination: Stop the reaction (e.g., by adding EDTA).

-

Product Separation: Separate the extended, labeled DNA product from the unincorporated labeled primer. This is commonly achieved using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection and Quantification: Visualize the labeled DNA products using autoradiography or fluorescence imaging. Quantify the amount of product synthesized at each inhibitor concentration.

-

Data Analysis: Determine the inhibition constant (Kᵢ) by analyzing the reaction kinetics, often using methods like Lineweaver-Burk or Dixon plots, in relation to the concentration of the natural substrate (dCTP).

Caption: Workflow for a DNA Polymerase enzymatic inhibition assay.

Conclusion

This compound is a cornerstone example of a broad-spectrum antiviral agent. Its activity relies on its efficient intracellular conversion to an active form that selectively inhibits viral DNA polymerases with high affinity. This selectivity, coupled with a mechanism that circumvents the need for viral-specific activation, provides a powerful therapeutic tool against a wide array of pathogenic DNA viruses. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research, drug development, and the design of next-generation antiviral therapies.

References

- 1. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cidofovir Activity against Poxvirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cidofovir - Wikipedia [en.wikipedia.org]

- 11. [Comparison of the in vitro sensitivity to cidofovir and ganciclovir of clinical cytomegalovirus isolates. Coordinated Action Group 11] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cidofovir Activity against Poxvirus Infections [mdpi.com]

- 15. IC50 values (µg/ml) for cidofovir against all variola virus isolates tested on Vero cells [farm.ucl.ac.be]

- 16. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cidofovir: A Nucleotide Analog Antiviral

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir, a potent acyclic nucleoside phosphonate, stands as a significant milestone in antiviral therapy. Its broad-spectrum activity against a range of DNA viruses, most notably cytomegalovirus (CMV), has provided a critical therapeutic option for immunocompromised patients. This technical guide delves into the core aspects of cidofovir's discovery, its intricate synthesis, and the molecular mechanisms that underpin its function as a nucleotide analog. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a comprehensive summary of its antiviral activity and pharmacokinetic profile.

Discovery and Development

Cidofovir, chemically known as (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), was discovered at the Institute of Organic Chemistry and Biochemistry in Prague by Antonín Holý.[1] It was subsequently developed and brought to market by Gilead Sciences. The design of cidofovir was a strategic endeavor to create a nucleoside analog that could bypass the initial, often virus-specific, phosphorylation step required for the activation of many other nucleoside antiviral drugs. This intrinsic monophosphate-like structure is a key feature of its broad-spectrum activity and its efficacy against certain drug-resistant viral strains.

Mechanism of Action: A Nucleotide Analog's Strategy

Cidofovir's efficacy lies in its ability to act as a nucleotide analog, thereby disrupting viral DNA synthesis. Unlike nucleoside analogs that require an initial phosphorylation by viral kinases, cidofovir enters the cell already possessing a phosphonate group, mimicking a nucleoside monophosphate.[2] This allows it to be directly phosphorylated by host cell enzymes, a critical advantage against viruses that may have developed resistance through mutations in their own kinases.

The activation of cidofovir occurs in two successive phosphorylation steps catalyzed by cellular enzymes. Initially, pyrimidine nucleoside monophosphate kinase converts cidofovir into cidofovir monophosphate. Subsequently, nucleoside diphosphate kinase catalyzes the formation of the active metabolite, cidofovir diphosphate.[3]

This active diphosphate form then acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[4] Upon incorporation into the growing viral DNA chain, this compound slows down or terminates DNA chain elongation, ultimately halting viral replication.[4] Notably, its inhibitory effect on viral DNA polymerases is significantly more potent than its effect on human DNA polymerases, providing a degree of selectivity.[5]

Figure 1: Mechanism of action of Cidofovir.

Data Presentation

Antiviral Activity of Cidofovir

The in vitro antiviral activity of cidofovir has been demonstrated against a wide range of DNA viruses. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values against several key pathogens.

| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | Reference(s) |

| Human Cytomegalovirus (HCMV) | MRC-5 | DNA Reduction | 0.46 | - | [6] |

| Plaque Reduction | - | 0.02 - 0.17 (µg/mL) | [7] | ||

| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | DNA Reduction | 3.3 | - | [6] |

| Vero | Plaque Assay | - | 6.43 | [8] | |

| Herpes Simplex Virus-2 (HSV-2) | - | Plaque Reduction | 0.0001 - 0.003 | - | [9] |

| Adenovirus | - | - | - | Similar to Ad5 ref. | [10] |

| Human Papillomavirus (HPV) | HPV+ cell lines | Proliferation Assay | - | Potent inhibition | [1] |

Note: Direct comparisons of EC50 and IC50 values across different studies should be made with caution due to variations in cell lines, viral strains, and assay methodologies.

Pharmacokinetic Properties of Intravenous Cidofovir in Adults

The pharmacokinetic profile of cidofovir has been well-characterized in clinical studies. The following table summarizes key parameters in HIV-infected patients.

| Parameter | Value (Mean ± SD) | Reference(s) |

| Terminal Half-life (t1/2) | 2.6 ± 1.2 hours | [6] |

| Total Clearance (CL) | 148 ± 25 mL/h/kg | [6] |

| Renal Clearance (CLR) | 129 ± 42 mL/h/kg | [6] |

| Volume of Distribution (Vdss) | ~500 mL/kg | [6] |

| Urinary Excretion (unchanged, 24h) | ~90% of dose | [6] |

Experimental Protocols

Synthesis of Cidofovir

A common synthetic route to cidofovir involves the reaction of a protected glycidol derivative with cytosine, followed by the introduction of the phosphonate group and subsequent deprotection. The following is a representative protocol.

Figure 2: Synthetic workflow for Cidofovir.

Step 1: Synthesis of (S)-N1-[(2-hydroxy-3-triphenylmethoxy)propyl] cytosine (Intermediate II)

-

(R)-(+)-Glycidol is reacted with trityl chloride in the presence of triethylamine in a solvent such as dichloromethane to protect the primary alcohol.

-

The resulting trityl-protected glycidol is then reacted with cytosine at an elevated temperature (110-140°C) in the presence of a base like sodium hydroxide in a polar aprotic solvent such as dimethylformamide.[11]

-

The reaction mixture is worked up to isolate the desired intermediate.

Step 2: Phosphonylation to form Protected Cidofovir Diethyl Ester (Intermediate III)

-

Intermediate II is dissolved in an anhydrous solvent like tetrahydrofuran and cooled to a low temperature (e.g., -15 to 0°C).[11]

-

A strong base, such as sodium hexamethyldisilazane, is added gradually to deprotonate the secondary alcohol.[11]

-

Diethyl-p-tosyloxymethylphosphonate is then added carefully to the reaction mixture to introduce the phosphonate moiety.[11]

-

The reaction is monitored for completion (e.g., by HPLC) and then worked up to isolate the protected cidofovir diethyl ester.

Step 3: Deprotection and Hydrolysis to Yield Cidofovir

-

The protected intermediate is treated with a reagent like trimethylsilyl bromide (TMSBr) to cleave the ethyl esters of the phosphonate and the trityl protecting group.

-

Subsequent treatment with aqueous acid (e.g., hydrochloric acid) hydrolyzes the silyl esters to yield cidofovir.[11]

-

The pH of the aqueous layer is adjusted to approximately 3.0-3.5 with aqueous sodium hydroxide, leading to the precipitation of cidofovir.[11]

-

The solid product is collected by filtration and can be further purified by recrystallization.

Plaque Reduction Assay for Antiviral Activity against CMV

This assay is a standard method to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Culture: Human foreskin fibroblast (HFF) or MRC-5 cells are seeded in 24-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a known titer of a laboratory strain of human cytomegalovirus (e.g., AD169) to produce approximately 40-80 plaque-forming units (PFU) per well. The virus is allowed to adsorb for 90 minutes at 37°C.[12]

-

Drug Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., 0.4% agarose in MEM with 5% FBS) containing serial dilutions of cidofovir.[12] Control wells receive the overlay medium without the drug.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 7-10 days, or until plaques are clearly visible in the control wells.[12]

-

Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with a 0.8% crystal violet solution in 50% ethanol.[12] Plaques appear as clear zones against a stained background of healthy cells and are counted under a microscope.

-

Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.

-

Cell Seeding: A suitable cell line (e.g., the same fibroblast cells used in the antiviral assay) is seeded into a 96-well plate at a predetermined optimal density.

-

Compound Exposure: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of cidofovir. Control wells with medium alone and cells with medium but no drug are included. The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).

-

MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[13] The plates are then incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals. The plate is left at room temperature in the dark for at least 2 hours.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Conclusion

Cidofovir represents a triumph of rational drug design, offering a potent and broad-spectrum antiviral agent that has had a significant impact on the management of DNA virus infections, particularly in immunocompromised individuals. Its unique mechanism as a nucleotide analog, bypassing the need for initial viral kinase activation, underscores its importance in the antiviral armamentarium. The detailed understanding of its synthesis, mechanism of action, and biological activity, as outlined in this guide, provides a solid foundation for further research and development in the field of antiviral therapeutics. The provided experimental protocols offer a practical framework for the synthesis and evaluation of cidofovir and related compounds, facilitating ongoing efforts to combat viral diseases.

References

- 1. Induction of apoptosis by cidofovir in human papillomavirus (HPV)-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced antiproliferative effects of alkoxyalkyl esters of cidofovir in human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Comparative Study of the Anti-Human Cytomegalovirus Activities and Toxicities of a Tetrahydrofuran Phosphonate Analogue of Guanosine and Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cidofovir is active against human papillomavirus positive and negative head and neck and cervical tumor cells by causing DNA damage as one of its working mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Mechanism of Cidofovir Diphosphate: A Technical Guide to Viral DNA Polymerase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biochemical mechanisms underpinning the antiviral activity of cidofovir, with a specific focus on the role of its active metabolite, cidofovir diphosphate, in the inhibition of viral DNA polymerase.

Introduction: The Role of Cidofovir in Antiviral Therapy

Cidofovir is a potent, broad-spectrum antiviral agent effective against a range of DNA viruses, including herpesviruses (such as Cytomegalovirus, CMV), adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][2] It is an acyclic nucleotide analog of deoxycytidine monophosphate (dCMP).[3] Unlike nucleoside analogs that require an initial phosphorylation step catalyzed by viral kinases, cidofovir's phosphonate group bypasses this requirement, making it effective against virus strains that have developed resistance through mutations in these viral enzymes.[4] Its clinical utility, particularly in treating CMV retinitis in immunocompromised patients, stems from its ability to selectively target and disrupt viral DNA replication.[1][5] The active antiviral agent is not cidofovir itself, but its intracellularly formed diphosphate metabolite, this compound (CDVpp).[6][7]

Bioactivation: The Cellular Phosphorylation of Cidofovir

The conversion of cidofovir to its active form, this compound (CDVpp), is a crucial two-step process mediated entirely by host cell enzymes, rendering its activation independent of viral proteins.[1][7]

-

First Phosphorylation: Cidofovir is first phosphorylated to cidofovir monophosphate. This reaction is catalyzed by cellular pyrimidine nucleoside monophosphate (PNMP) kinase.[1]

-

Second Phosphorylation: The monophosphate form is subsequently phosphorylated to the active this compound. Several cellular enzymes can catalyze this step, including pyruvate kinase, creatine kinase, and nucleoside diphosphate (NDP) kinase.[1]

The long intracellular half-life of these phosphorylated metabolites contributes significantly to cidofovir's potent and long-lasting antiviral effect.[7]

Molecular Mechanism of Viral DNA Polymerase Inhibition

This compound employs a dual mechanism to inhibit viral DNA polymerase, acting as both a competitive inhibitor and a chain-terminating substrate. This multifaceted approach leads to a potent disruption of viral genome replication. The specificity of cidofovir derives from the significantly higher affinity of its diphosphate form for viral DNA polymerases compared to human cellular DNA polymerases.[1]

Competitive Inhibition

As a structural analog of the natural substrate deoxycytidine triphosphate (dCTP), this compound directly competes for the active site of the viral DNA polymerase.[4][6] By binding to the polymerase, it prevents the incorporation of dCTP, thereby stalling the DNA synthesis process.

Incorporation and Non-Obligate Chain Termination

Beyond competitive binding, this compound can also serve as an alternative substrate for the viral DNA polymerase and be incorporated into the nascent viral DNA chain opposite a guanine base in the template strand.[3][5]

-

Slowed Elongation: While cidofovir possesses a hydroxyl group that allows for the formation of a subsequent phosphodiester bond, its incorporation significantly slows the rate of further DNA chain elongation.[3][5] Studies with human cytomegalovirus (HCMV) have shown that the incorporation of a single cidofovir molecule slows DNA synthesis, and the incorporation of two consecutive molecules can completely halt elongation.[5]

-

Non-Obligate Termination: This phenomenon is described as "non-obligate chain termination," where the polymerase can, albeit inefficiently, add another nucleotide after cidofovir.[8][9][10] However, these extended products are poor substrates for subsequent rounds of synthesis, leading to an overall disruption of replication.[3]

-

Resistance to Excision: A critical aspect of its efficacy is that the incorporated cidofovir is a poor substrate for the 3'-5' exonuclease (proofreading) activity of many viral DNA polymerases.[3][11] DNA strands with cidofovir at the penultimate 3' position are particularly resistant to excision, effectively locking the error into the viral genome and preventing the polymerase from correcting the chain.[3]

Quantitative Analysis of Inhibition

The selectivity of cidofovir is quantitatively demonstrated by comparing the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for viral versus host cell DNA polymerases. This compound is a significantly more potent inhibitor of viral polymerases.

| Enzyme / Virus | Parameter | Value (µM) | Reference |

| Viral Polymerases | |||

| Human Cytomegalovirus (HCMV) DNA Polymerase | Ki | 6.6 | [1] |

| Vaccinia Virus (VV) DNA Polymerase | Km | 2.5 ± 0.9 | [3] |

| Cellular Polymerases (Human) | |||

| DNA Polymerase α | Ki | 51 | [1] |

| DNA Polymerase β | Ki | 520 | [1] |

| DNA Polymerase γ | Ki | 299 | [1] |

| Whole Virus Assays | |||

| Vaccinia Virus (WR Strain) | EC50 (Cidofovir) | 30.85 ± 8.78 | [2] |

| Vaccinia Virus (IHD-J Strain) | EC50 (Cidofovir) | 18.74 ± 6.02 | [2] |

| Vaccinia Virus (Copenhagen Strain) | EC50 (Cidofovir) | 46 | [12] |

Note: Km (Michaelis constant) for Vaccinia Virus DNA polymerase is provided as a measure of substrate affinity, where a lower value indicates higher affinity. The values for CDVpp (2.5 µM) and the natural substrate dCTP (3.8 µM) are comparable.[3] EC50 values reflect the concentration of the parent drug (cidofovir) required to inhibit viral replication in cell culture by 50%.

Experimental Protocols: DNA Polymerase Inhibition Assay

The following outlines a generalized protocol for determining the inhibitory activity of this compound against a purified viral DNA polymerase using a primer extension assay.

Materials and Reagents

-

Purified viral DNA polymerase

-

Synthetic oligonucleotide primer and template strands

-

[γ-³²P]ATP for radiolabeling the primer

-

T4 Polynucleotide Kinase

-

Unlabeled dNTPs (dATP, dGTP, dTTP, dCTP)

-

This compound (CDVpp)

-

Reaction Buffer (e.g., 30 mM Tris-HCl, 5 mM MgCl₂, 70 mM NaCl, 1.8 mM DTT, 80 µg/ml BSA)

-

Gel filtration columns (e.g., MicroSpin G-25)

-

Gel loading buffer with formamide (stop solution)

-

Polyacrylamide gel electrophoresis (PAGE) equipment

-

Phosphorimager system for analysis

Methodology

-

Primer Labeling: The 5' end of the primer oligonucleotide is radiolabeled using T4 polynucleotide kinase and [γ-³²P]ATP. Unincorporated nucleotides are removed using a gel filtration column.[3]

-

Primer-Template Annealing: The ³²P-labeled primer is annealed to the complementary template strand by heating and slow cooling to form the DNA duplex substrate.

-

Reaction Setup: Reaction mixtures are prepared in microcentrifuge tubes on ice. A typical 10 µL reaction would contain the reaction buffer, a fixed concentration of the primer-template DNA, and the desired concentrations of dNTPs.[3] For competitive inhibition assays, the concentration of dCTP is varied while CDVpp is held constant, or vice-versa.

-

Initiation of Reaction: The reaction is initiated by adding the purified viral DNA polymerase to the mixture. The tubes are then incubated at the optimal temperature for the enzyme (e.g., 37°C).[3]

-

Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 5, 10, 15 minutes) and the reaction is quenched by adding the aliquot to a tube containing gel loading buffer (stop solution).[3]

-

Product Analysis: The reaction products are denatured by heating and then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[3]

-

Data Acquisition and Analysis: The gel is dried and exposed to a phosphor screen. The screen is scanned using a phosphorimager to visualize and quantify the radiolabeled DNA fragments. The amount of primer extended is calculated for each time point and concentration. Kinetic parameters such as Km, Ki, and Vmax can be determined by fitting the data to appropriate enzyme inhibition models.[3]

Conclusion

This compound effectively curtails viral replication through a sophisticated, dual-pronged attack on the viral DNA polymerase. It acts as a competitive inhibitor against the natural substrate dCTP and, upon incorporation, functions as a non-obligate chain terminator that significantly hinders DNA elongation and resists proofreading excision. This mechanism, combined with its activation by cellular enzymes, makes it a durable and potent antiviral agent. A thorough understanding of these molecular interactions is essential for the development of next-generation antiviral therapies targeting viral DNA replication.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Mutations in the Gene Encoding Cytomegalovirus DNA Polymerase in a Phase 2 Clinical Trial of Brincidofovir Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A point mutation in the human cytomegalovirus DNA polymerase gene selected in vitro by cidofovir confers a slow replication phenotype in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cidofovir and (S)-9-[3-Hydroxy-(2-Phosphonomethoxy)Propyl]Adenine Are Highly Effective Inhibitors of Vaccinia Virus DNA Polymerase When Incorporated into the Template Strand - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Cidofovir Diphosphate Binding to Viral Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and molecular interactions between cidofovir diphosphate (CDVpp), the active metabolite of the antiviral drug cidofovir, and various viral DNA polymerases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical pathways and workflows involved in the study of this potent antiviral agent.

Introduction

Cidofovir is a broad-spectrum antiviral nucleotide analog effective against a range of DNA viruses, including herpesviruses, adenoviruses, and poxviruses.[1] Its clinical efficacy stems from its conversion within host cells to its active diphosphate form, this compound (CDVpp).[2] CDVpp then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, leading to the disruption of viral replication.[3][4] Understanding the precise structural basis of this interaction is paramount for the development of next-generation antiviral therapeutics with improved efficacy and reduced toxicity.

Mechanism of Action

Cidofovir is administered as a monophosphate prodrug. Once inside the cell, it bypasses the initial viral-dependent phosphorylation step required by many nucleoside analogs. Cellular enzymes catalyze the phosphorylation of cidofovir to cidofovir monophosphate and subsequently to the active this compound.[2]

CDVpp structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of the viral DNA polymerase.[3] Upon binding, CDVpp can be incorporated into the growing viral DNA chain.[4] The incorporation of a single CDVpp molecule can significantly slow down the rate of DNA synthesis.[5] The incorporation of two consecutive CDVpp molecules often leads to chain termination.[6]

A key feature of cidofovir's mechanism is that once incorporated, the phosphonate linkage is resistant to cleavage by the 3'-5' proofreading exonuclease activity of some viral polymerases, further halting DNA replication.[6]

dot

References

- 1. Sample Preparation for Cryo-Electron Tomography of Influenza A Virus and Infected Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of vaccinia virus DNA polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound [ouci.dntb.gov.ua]

In Vitro Activity of Cidofovir Diphosphate Against Herpesviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of cidofovir diphosphate (CDVpp), the active metabolite of the antiviral drug cidofovir, against various members of the Herpesviridae family. This document summarizes key quantitative data on the inhibition of viral DNA polymerases, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Cidofovir is a cytosine nucleotide analog with broad-spectrum activity against a range of DNA viruses, including herpesviruses.[1] Its clinical efficacy is attributed to its long intracellular half-life and its mechanism of action, which is independent of viral thymidine kinase, an enzyme often implicated in resistance to other nucleoside analogs.[2] Upon cellular uptake, cidofovir is phosphorylated by host cell enzymes to its active diphosphate form, this compound (CDVpp).[3] CDVpp then acts as a competitive inhibitor of the viral DNA polymerase, serving as an alternative substrate to the natural deoxycytidine triphosphate (dCTP).[3][4] Incorporation of cidofovir into the growing viral DNA chain can lead to a reduction in the rate of DNA synthesis and, in some cases, chain termination.[5]

Quantitative Data on the In Vitro Activity of Cidofovir and its Diphosphate

The in vitro antiviral activity of cidofovir is typically assessed through two primary approaches: cell culture-based assays that measure the reduction of viral replication in the presence of the drug (EC50 values), and enzyme inhibition assays that directly quantify the inhibitory effect of this compound on the viral DNA polymerase (IC50 or Ki values).

Cell Culture-Based Antiviral Activity (EC50)

The 50% effective concentration (EC50) is the concentration of a drug that reduces a specific measure of viral replication by 50% in cell culture. These values provide a comprehensive assessment of a drug's antiviral potency in a cellular environment, encompassing cellular uptake, metabolism to the active form, and interaction with the viral target.

| Herpesvirus | Cell Line | Assay Method | Cidofovir EC50 (µM) | Reference(s) |

| Alphaherpesvirinae | ||||

| Herpes Simplex Virus-1 (HSV-1) | Human Foreskin Fibroblast (HFF) | Plaque Reduction | Varies by strain | [6] |

| Herpes Simplex Virus-2 (HSV-2) | Human Foreskin Fibroblast (HFF) | Plaque Reduction | Varies by strain | [6] |

| Varicella-Zoster Virus (VZV) | Human Foreskin Fibroblast (HFF) | Plaque Reduction | Varies by strain | [6] |

| Betaherpesvirinae | ||||

| Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblast (HFF) | Plaque Reduction | Varies by strain | [6] |

| Human Herpesvirus 6A (HHV-6A) | HSB-2 | DNA Hybridization | Varies by strain | [7] |

| Human Herpesvirus 6B (HHV-6B) | Molt-3 | DNA Hybridization | Varies by strain | [7] |

| Gammaherpesvirinae | ||||

| Epstein-Barr Virus (EBV) | P3HR-1 | Not Specified | Not Specified | [1] |

| Human Herpesvirus 8 (HHV-8) | BCBL-1 | Real-Time PCR | 0.43 | [8] |

Note: EC50 values can vary significantly depending on the viral strain, cell line, and specific assay conditions used. The provided table summarizes representative findings.

Inhibition of Viral DNA Polymerase by this compound (Ki)

The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition and is a direct measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a more potent inhibitor.

| Herpesvirus | Enzyme | Inhibition Constant (Ki) of CDVpp (µM) | Reference(s) |

| Alphaherpesvirinae | |||

| Herpes Simplex Virus-1 (HSV-1) | DNA Polymerase | 0.86 | [3][9] |

| Herpes Simplex Virus-2 (HSV-2) | DNA Polymerase | 1.4 | [3][9] |

| Varicella-Zoster Virus (VZV) | DNA Polymerase | Not explicitly found in searches | |

| Betaherpesvirinae | |||

| Human Cytomegalovirus (HCMV) | DNA Polymerase | 6.6 | [3][9] |

| Human Herpesvirus 6 (HHV-6) | DNA Polymerase | Not explicitly found in searches | |

| Gammaherpesvirinae | |||

| Epstein-Barr Virus (EBV) | DNA Polymerase | Not explicitly found in searches | |

| Human Herpesvirus 8 (HHV-8) | DNA Polymerase | Not explicitly found in searches |

Note: Data on the direct inhibition of VZV, EBV, HHV-6, and HHV-8 DNA polymerases by this compound is less readily available in the public domain. The provided table reflects the currently available quantitative data from the conducted searches.

Experimental Protocols

This section outlines the general methodologies for key experiments used to determine the in vitro activity of cidofovir and its diphosphate metabolite.

Cell Culture-Based Antiviral Assays

Objective: To determine the concentration of cidofovir required to inhibit the replication of herpesviruses in a cellular context.

A. Plaque Reduction Assay (for adherent viruses like HSV, VZV, and CMV)

-

Cell Seeding: Plate a suitable host cell line (e.g., Human Foreskin Fibroblasts) in multi-well plates and grow to confluence.

-

Virus Infection: Aspirate the growth medium and infect the cell monolayers with a standardized amount of virus, typically calculated to produce a countable number of plaques (e.g., 20-50 plaques per well).

-

Drug Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) containing serial dilutions of cidofovir.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells (e.g., with methanol) and stain with a suitable dye (e.g., crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value by determining the concentration of cidofovir that reduces the number of plaques by 50% compared to the virus control wells (no drug).

B. DNA Quantification Assay (for viruses that may not form distinct plaques or for high-throughput screening)

-

Cell and Virus Co-culture: Seed an appropriate cell line in multi-well plates and infect with the target herpesvirus in the presence of serial dilutions of cidofovir.

-

Incubation: Incubate the cultures for a defined period to allow for viral replication.

-

DNA Extraction: Harvest the cells and/or supernatant and extract total DNA.

-

Quantitative PCR (qPCR): Quantify the amount of viral DNA using a validated qPCR assay targeting a specific viral gene.

-

Data Analysis: Determine the EC50 value by calculating the concentration of cidofovir that reduces the amount of viral DNA by 50% compared to the virus control.

Herpesvirus DNA Polymerase Inhibition Assay

Objective: To directly measure the inhibitory activity of this compound on the enzymatic activity of purified herpesvirus DNA polymerase.

-

Enzyme Purification:

-

Expression: Express the recombinant viral DNA polymerase in a suitable system (e.g., baculovirus-infected insect cells or E. coli).

-

Lysis: Harvest the cells and lyse them to release the cellular contents.

-

Chromatography: Purify the DNA polymerase from the cell lysate using a series of chromatography steps, which may include affinity chromatography (e.g., heparin-sepharose, Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

-

Purity Assessment: Assess the purity of the final enzyme preparation using SDS-PAGE and determine the protein concentration.

-

-

Enzyme Inhibition Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a DNA template-primer (a short synthetic DNA duplex), the four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, and a limiting concentration of radiolabeled or fluorescently labeled dCTP), and the purified viral DNA polymerase.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme or dNTPs and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding EDTA or by spotting onto a filter and washing).

-

Quantification of DNA Synthesis: Measure the amount of labeled dCMP incorporated into the primer strand using techniques such as scintillation counting or phosphorimaging.

-

Data Analysis: Determine the IC50 value (the concentration of CDVpp that inhibits polymerase activity by 50%) or the Ki value through kinetic analysis (e.g., by plotting the data using a Dixon or Cheng-Prusoff plot).

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the in vitro activity of this compound.

References

- 1. Therapeutic potential of Cidofovir (HPMPC, Vistide) for the treatment of DNA virus (i.e. herpes-, papova-, pox- and adenovirus) infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Approaches to the Treatment of Human Herpesvirus 8-Associated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic analysis of the interaction of this compound with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of incorporation of cidofovir into DNA by human cytomegalovirus DNA polymerase on DNA elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of vaccinia virus DNA polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Susceptibility of Human Herpesvirus 8 to Antiviral Drugs by Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Spectrum of Cidofovir Diphosphate Against Human Adenoviruses

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human adenoviruses (HAdVs) are significant pathogens, particularly in immunocompromised individuals, capable of causing severe and often fatal diseases.[1] Currently, there are no FDA-approved antiviral therapies specifically for adenovirus infections, creating a critical unmet medical need.[2] Cidofovir, a nucleotide analog of deoxycytidine monophosphate, has demonstrated broad-spectrum activity against many DNA viruses, including adenoviruses.[2] Its clinical utility, however, can be limited by nephrotoxicity.[2] This guide provides an in-depth technical overview of the antiviral activity of cidofovir's active metabolite, cidofovir diphosphate, against a range of adenovirus serotypes. It details the compound's mechanism of action, presents quantitative data on its potency and cytotoxicity, and provides comprehensive experimental protocols for its evaluation.

Mechanism of Action of this compound

Cidofovir is administered as a prodrug and must be phosphorylated by host cell enzymes to become active; it does not require viral enzymes for this activation. The parent compound is first converted to cidofovir monophosphate and subsequently to this compound (CDVpp), the active antiviral agent.[3]

The primary target of CDVpp is the viral DNA polymerase.[4] CDVpp mimics the natural substrate, deoxycytidine triphosphate (dCTP), and acts as a competitive inhibitor for incorporation into the elongating viral DNA strand.[3][5] Once incorporated by the adenovirus DNA polymerase, it results in a nonobligate form of chain termination, significantly impeding viral DNA replication.[1][6] Studies have shown that even after the incorporation of one CDVpp molecule, the adenovirus 5 (AdV5) DNA polymerase can extend the chain, albeit inefficiently.[1] Furthermore, the viral polymerase is not able to easily excise the misincorporated CDVpp.[6] At higher concentrations, CDVpp may also directly inhibit the polymerase's enzymatic activity.[1]

Quantitative Antiviral Potency and Cytotoxicity

The antiviral activity of cidofovir is quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The ratio of CC50 to IC50 determines the selectivity index (SI), a measure of the drug's therapeutic window.

In Vitro Antiviral Activity

Cidofovir has demonstrated broad activity against numerous human adenovirus serotypes from different species. All tested clinical isolates have shown susceptibility to cidofovir in vitro.[7]

| Adenovirus Serotype | Cell Line | IC50 / EC50 (µg/mL) | Reference |

| Ad5 (Wild Type) | A549 | 6.2 | [8] |

| Ad5 (Resistant Variant 1) | A549 | 36.5 | [8] |

| Ad5 (Resistant Variant 2) | A549 | 36.7 | [8] |

| Ad5 (Resistant Variant 3) | A549 | 32.6 | [8] |

| Ad5 (Two Isolates) | A549 | 4.7 - 9.5 | [9] |

| Ad8 | A549 | 4.7 - 9.5 | [9] |

| Ad14 | A549 | 4.7 - 9.5 | [9] |

| Various Clinical Isolates | A549 | 0.48 - 2.56 | [10] |

Note: IC50 and EC50 values are often used interchangeably and represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Cytotoxicity Data

The primary dose-limiting toxicity of cidofovir is its effect on host cells, particularly renal cells. In vitro cytotoxicity is assessed to establish a therapeutic window.

| Cell Line | Assay Type | CC50 (µg/mL) | Reference |

| A549 | [methyl-3H]-thymidine incorporation | 9.69 | [10][11] |

Experimental Protocols

Standardized assays are crucial for evaluating the antiviral efficacy and cytotoxicity of compounds like cidofovir. Below are detailed methodologies for key experiments.

Plaque Reduction Assay (PRA) for IC50 Determination

The Plaque Reduction Assay is the gold standard for measuring the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of a virus.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., A549 cells for wild-type adenovirus) in 6-well or 12-well plates.[12] Incubate at 37°C with 5% CO2 until the cells form a confluent monolayer (typically 12-24 hours).[12][13]

-

Virus Dilution: Prepare serial dilutions of the adenovirus stock in serum-free medium (e.g., DMEM). The dilutions should be chosen to produce a countable number of plaques (e.g., 50-100 PFU/well).[14]

-

Drug Preparation: Prepare serial dilutions of cidofovir in serum-free medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells by adding a small volume (e.g., 0.2 mL for a 60mm dish) of the virus dilution to each well.[13] Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption, gently rocking the plates every 15-20 minutes to ensure even distribution.[15]

-

Treatment and Overlay: After adsorption, remove the virus inoculum. Add an overlay medium containing the different concentrations of cidofovir. The overlay typically consists of medium mixed with a solidifying agent like agarose or carboxymethylcellulose to restrict virus spread to adjacent cells, thus forming discrete plaques.[14][16]

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 7-10 days, or until clear plaques are visible in the virus control wells.[12]

-

Staining and Counting: Aspirate the overlay. Fix the cells (e.g., with 10% formaldehyde) and stain the monolayer with a dye such as crystal violet.[17] The viable cells will stain, leaving the plaques (areas of dead or lysed cells) as clear, unstained zones. Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control. The IC50 is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis to find the concentration that reduces the plaque number by 50%.

Virus Yield Reduction Assay

This assay quantifies the amount of new, infectious viral particles produced in the presence of an antiviral agent.

Methodology:

-

Infection and Treatment: Infect confluent cell monolayers with adenovirus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.[18] Simultaneously, treat the cells with various concentrations of cidofovir.

-

Incubation: Incubate the cultures for a full viral replication cycle (e.g., 48-72 hours).

-

Virus Harvest: After incubation, lyse the cells (e.g., through freeze-thaw cycles) to release the progeny virions. Collect the cell lysates/supernatants.[18]

-

Titer Determination: Determine the titer of infectious virus in each sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[15][18]

-

Analysis: The reduction in viral titer in drug-treated samples compared to the untreated control is used to calculate the inhibitory concentration. This method provides a quantitative measure of the inhibition of infectious virus production.

MTT Assay for CC50 Determination

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[20]

-

Drug Treatment: Expose the cells to serial dilutions of cidofovir in culture medium. Include untreated cell controls.

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 3-7 days).[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.[21] Incubate for 2-4 hours at 37°C.[22] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[22] Mix thoroughly to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[20]

-

CC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The CC50 is determined by plotting the percentage of viability against the drug concentration and using regression analysis to find the concentration that reduces cell viability by 50%.

Viral Resistance

As with many antivirals, resistance to cidofovir can develop. Studies have shown that serial passage of adenovirus in the presence of increasing concentrations of cidofovir can lead to the selection of resistant variants.[8] This resistance is often conferred by mutations in the viral DNA polymerase, the direct target of this compound.[1][4] For example, a recombinant AdV5 with V303I and T87I mutations in its DNA polymerase showed a 1.9-fold increase in its EC50 for cidofovir.[1] The isolation of resistant variants underscores the importance of monitoring for drug susceptibility in clinical settings.

Conclusion

This compound is a potent and broad-spectrum inhibitor of human adenovirus replication in vitro. Its mechanism of action, involving the competitive inhibition and chain termination of viral DNA synthesis, is well-characterized. While cidofovir demonstrates consistent activity against a wide range of clinical isolates, the potential for the development of resistance through mutations in the viral DNA polymerase exists. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers and drug development professionals working to advance antiviral therapies for adenovirus infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Brincidofovir? [synapse.patsnap.com]

- 4. This compound Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Differential susceptibility of adenovirus clinical isolates to cidofovir and ribavirin is not related to species alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of human adenovirus type 5 variants resistant to the antiviral cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Cidofovir (HPMPC, GS-504) against adenovirus type 5 infection in vitro and in a New Zealand rabbit ocular model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. andrewslab.ca [andrewslab.ca]

- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 15. med.upenn.edu [med.upenn.edu]

- 16. genemedi.net [genemedi.net]

- 17. researchgate.net [researchgate.net]

- 18. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cidofovir Diphosphate: A Deep Dive into its Anti-Poxvirus Activity

For Researchers, Scientists, and Drug Development Professionals

Cidofovir, an acyclic nucleoside phosphonate analog, stands as a significant antiviral agent with broad-spectrum activity against a variety of DNA viruses, including members of the Poxviridae family. Its active metabolite, cidofovir diphosphate, is the key effector molecule responsible for inhibiting viral replication. This technical guide provides an in-depth analysis of the mechanism of action, quantitative antiviral activity, and resistance profiles of this compound against poxvirus infections, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Mechanism of Action: Disrupting Viral DNA Synthesis

Cidofovir exerts its antiviral effect through a multi-faceted mechanism that ultimately disrupts the replication of viral DNA.[1][2][3] Once inside a host cell, cidofovir is phosphorylated by cellular enzymes to its active diphosphate form.[4][5][6] This conversion is a critical step, as this compound then acts as a potent inhibitor of the viral DNA polymerase.[7][8][9]